

Protocol for Preparing DOPC Liposomes by Thin-Film Hydration

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Compound of Interest

Compound Name: **1,2-Dioleoyl-sn-glycero-3-phosphocholine**

Cat. No.: **B1670884**

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, and are used as a vehicle for administration of nutrients and pharmaceutical drugs.^[1] **1,2-dioleoyl-sn-glycero-3-phosphocholine** (DOPC) is a common unsaturated phospholipid used in the formation of liposomes due to the fluidity it imparts to the lipid bilayer, which is crucial for creating stable and functional liposomal formulations for applications such as drug delivery.^[2] The thin-film hydration method is a simple, common, and robust technique for preparing liposomes.^{[3][4]} This method involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).^{[5][6]} Subsequent size reduction techniques, such as extrusion or sonication, are typically employed to produce unilamellar vesicles (UVs) of a desired size.^[5] This document provides a detailed protocol for the preparation of DOPC liposomes using the thin-film hydration method, followed by extrusion.

Materials and Equipment

Reagents	Equipment
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)	Round-bottom flask
Cholesterol (optional)	Rotary evaporator
Chloroform or a chloroform:methanol mixture	Vacuum pump
Hydration buffer (e.g., Phosphate-Buffered Saline, Tris-HCl)	Water bath or heating block
Nitrogen or Argon gas	Mini Extruder
Polycarbonate membranes (e.g., 100 nm)	
Glass syringes	
Glass vials	

Experimental Protocol

The preparation of DOPC liposomes by thin-film hydration can be broken down into four main stages: lipid dissolution and film formation, hydration of the lipid film, and liposome sizing.

Lipid Dissolution and Thin Film Formation

- **Lipid Preparation:** Weigh the desired amount of DOPC and any other lipids (e.g., cholesterol) and transfer them to a round-bottom flask. A common molar ratio for DOPC:cholesterol is 7:3.[7]
- **Dissolution:** Dissolve the lipids in an organic solvent, such as chloroform or a 2:1 chloroform:methanol mixture.[8] The volume of the solvent should be sufficient to completely dissolve the lipids, typically in the range of 1-10 mg/mL lipid concentration.[3]
- **Film Formation:** Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid's transition temperature (for DOPC, this is below room temperature, so room temperature is sufficient).[7] Reduce the pressure to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[9]

- Drying: To ensure complete removal of any residual organic solvent, place the flask under a high vacuum for at least 1-2 hours, or overnight.[5][10]

Hydration of the Lipid Film

- Pre-hydration (Optional but Recommended): To facilitate more uniform hydration, it is beneficial to pre-hydrate the lipid film by exposing it to a humid environment (e.g., by placing it in a desiccator with water at the bottom) for a short period.
- Hydration: Add the desired aqueous hydration buffer (e.g., PBS, Tris-HCl) to the round-bottom flask containing the dry lipid film. The temperature of the hydration buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[5] For DOPC, hydration can be performed at room temperature.
- Vesicle Formation: Agitate the flask to disperse the lipid film in the buffer. This can be done by gentle swirling or vortexing. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[9]

Liposome Sizing (Extrusion)

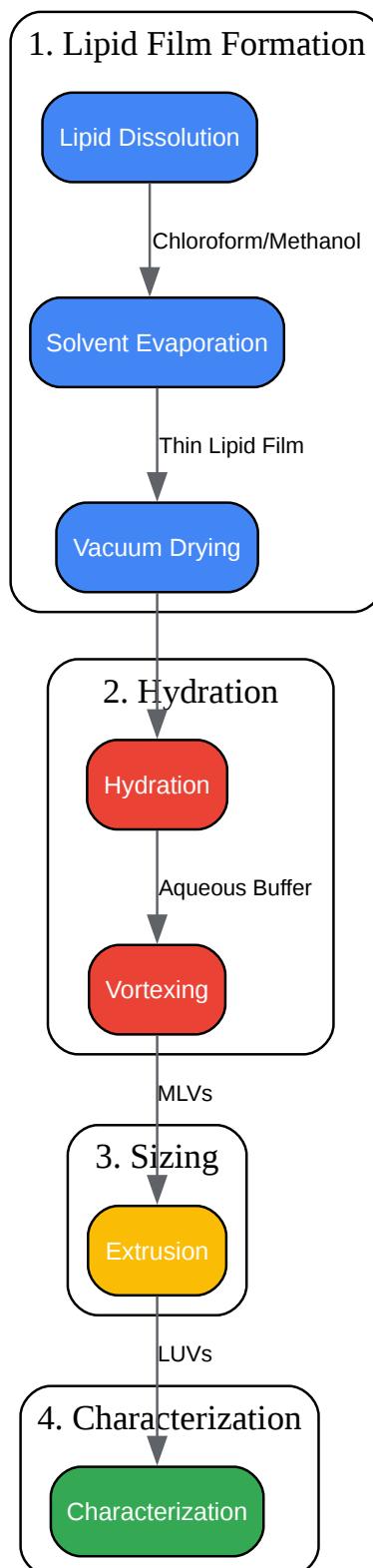
- Extruder Assembly: Assemble the mini extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
- Extrusion Process: Load the MLV suspension into a gas-tight syringe and pass it through the extruder a set number of times (e.g., 11-21 passes).[11] This process forces the liposomes through the membrane pores, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.[7] The extrusion should be performed above the Tc of the lipids.[12]
- Storage: Store the final liposome suspension at 4°C to maintain stability.[7]

Characterization of DOPC Liposomes

The physical and chemical properties of the prepared liposomes should be characterized to ensure quality and consistency.

Parameter	Method	Typical Values for DOPC Liposomes
Particle Size & Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	Size: 60-150 nm (post-extrusion); PDI: < 0.2
Zeta Potential	Electrophoretic Light Scattering (ELS)	-5 to -15 mV (for neutral DOPC liposomes)
Encapsulation Efficiency (%)	Spectrophotometry or Chromatography	Varies depending on the encapsulated agent (e.g., ~81% for Doxorubicin in a cationic liposome formulation) [7] [13]

Experimental Workflow

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Caption: Workflow for DOPC liposome preparation.

Data Presentation

The following tables summarize typical quantitative data for liposomes prepared by thin-film hydration.

Table 1: Influence of Lipid Composition on Liposome Characteristics

Lipid Composition (molar ratio)	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
DOTAP:Cholesterol (7:3)	60 - 70	< 0.1	> +30	[7][11][13]
DOPC	Polydisperse	> 0.1	-	[14]

Note: Data for pure DOPC liposomes without post-processing often shows polydispersity. Extrusion significantly reduces size and PDI.

Table 2: Encapsulation Efficiency of Liposomes

Liposome Formulation	Encapsulated Drug	Encapsulation Efficiency (%)	Reference
Cationic Liposomes	Doxorubicin	~81%	[7][13]
Conventional Liposomes	Vancomycin	9 ± 2%	[15]
PEGylated Liposomes	Vancomycin	13 ± 3%	[15]

Conclusion

The thin-film hydration method is a straightforward and widely used technique for the preparation of DOPC liposomes. By carefully controlling the experimental parameters, particularly the lipid composition, hydration conditions, and sizing method, it is possible to produce liposomes with desired physicochemical characteristics for various research and

therapeutic applications. The protocol and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development.

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